Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate is a thiazole derivative featuring a 3-aminopropyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester at the 5-position enhances solubility in organic solvents, while the primary amine on the propyl chain provides nucleophilic and hydrogen-bonding capabilities. This compound is hypothesized to serve as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules via amine-specific reactions (e.g., conjugation, salt formation).
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
ethyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-3-14-10(13)9-7(2)12-8(15-9)5-4-6-11/h3-6,11H2,1-2H3 |
InChI Key |
YSASIGZJYCOJRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CCCN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl carboxylate group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
Example: Saponification of the ethyl ester with aqueous NaOH yields the corresponding carboxylic acid, critical for further coupling reactions in drug discovery .
Amide Bond Formation
The 3-aminopropyl side chain facilitates amidation with carboxylic acids or activated esters:
Mechanism :
-
Activation of the carboxylic acid using HATU or HOBt/EDC.
-
Coupling with the primary amine group under inert atmosphere (N₂).
-
Purification via chromatography or crystallization.
Key Applications :
-
Synthesis of HSET (KIFC1) inhibitors by coupling with benzamido-propanamido groups .
-
Generation of fluorescent or TCO-tagged probes for biological studies .
Thiazole Ring Functionalization
The thiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), THF | 5-Bromo-thiazole derivatives | |
| Suzuki coupling | Pd catalyst, aryl boronic acids | Biaryl-functionalized thiazoles |
The methyl group at position 4 stabilizes the ring against excessive electrophilic attack, directing substitution to position 2 or 5 .
Catalytic Hydrogenation
The aminopropyl chain can undergo hydrogenation to modify solubility or reactivity:
Conditions :
-
H₂ gas (1–3 atm), Pd/C or Raney Ni catalyst, ethanol solvent.
-
Typical reaction time: 4–6 hours.
Outcome :
-
Reduction of the amine to a secondary alcohol (rarely reported due to steric hindrance).
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl/EtOH), the thiazole ring opens to form thioamide intermediates, though this pathway is less common .
Synthetic Derivatives and Pharmacological Relevance
Derivatives of this compound show targeted bioactivity:
| Derivative Structure | Biological Activity | Key Data (IC₅₀) | Source |
|---|---|---|---|
| 2-(3-Benzamidopropanamido)thiazole | HSET inhibition | 27 nM (HSET) | |
| TCO-tagged probes (e.g., 40 ) | Cellular imaging | 84% reaction conversion |
Reaction Optimization and Yield Data
Stability and Storage Considerations
-
Stable in anhydrous solvents (DMF, THF) at −20°C.
-
Degrades under prolonged exposure to light or moisture, forming hydrolysis byproducts .
This compound’s versatility in nucleophilic, coupling, and ring-modification reactions underscores its value in medicinal chemistry and chemical biology. Experimental protocols emphasize catalyst choice and solvent systems to control selectivity .
Scientific Research Applications
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects. Additionally, the ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
Comparison with Similar Compounds
Thiazole-5-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate and its analogs:
Substituent-Driven Functional Differences
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL)
- Substituents : 3-formyl-4-hydroxyphenyl at 2-position.
- Properties : Undergoes excited-state intramolecular proton transfer (ESIPT), enabling its use as a ratiometric fluorescent probe for biothiol detection .
- Key Difference: The phenolic hydroxyl and formyl groups facilitate ESIPT, unlike the aliphatic amine in the target compound, which may prioritize reactivity over fluorescence.
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate
- Substituents : 4-pyridinyl at 2-position.
- Key Difference: The pyridinyl group enables π-π stacking interactions in biological targets, whereas the aminopropyl chain may enhance solubility and metabolic stability.
Ethyl 2-(4-sulfamoylphenyl)-4-methylthiazole-5-carboxylate derivatives
- Substituents : Sulfamoylphenyl with additional groups (e.g., methoxy, hydrazineyloxy).
- Properties : Act as carbonic anhydrase inhibitors, with substituents modulating potency and selectivity .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
- Substituents : Pyrazolyl with chlorophenyl and fluorophenyl groups.
- Properties : Exhibits antimicrobial activity, supported by crystal structure analysis showing intermolecular hydrogen bonding .
- Key Difference: Bulky aromatic substituents enhance planar stacking, while the aminopropyl group introduces conformational flexibility.
Structural and Functional Comparison Table
*Calculated based on molecular formula C₁₀H₁₆N₂O₂S.
Key Research Findings
Fluorescence and Reactivity: Compounds with aromatic substituents (e.g., NL) exhibit fluorescence due to extended conjugation, whereas aliphatic amines (target compound) may prioritize chemical reactivity . The aminopropyl group’s primary amine enables facile derivatization (e.g., amidation, Schiff base formation), advantageous for prodrug design.
Biological Activity :
- Pyridinyl and sulfamoylphenyl analogs show targeted enzyme inhibition, suggesting substituent-driven specificity .
- The target compound’s amine may enhance interactions with acidic residues in enzymes or improve pharmacokinetics via salt formation.
Crystallographic Insights: Bulky substituents (e.g., chlorophenyl/fluorophenyl) stabilize crystal packing via hydrogen bonds and van der Waals interactions . The flexible aminopropyl chain may reduce crystallinity but improve solubility in polar solvents.
Biological Activity
Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate (CAS 1017422-50-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, an ethyl ester group, and an amino propyl substituent, which may contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with various thioureas under mild conditions. This method allows for the efficient production of the compound with good yields, making it suitable for further biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Interaction studies have suggested that this compound may bind to enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents . Notably, its structural similarity to other thiazole derivatives enhances its potential as a lead compound in drug development.
Case Studies
-
Inhibition of HSET (KIFC1) : A study highlighted the compound's ability to inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. The compound demonstrated micromolar inhibition in vitro, indicating its potential as an anticancer agent by inducing multipolarity in centrosome-amplified cancer cells .
Compound IC50 (μM) Selectivity This compound 2.7 High against Eg5 Control Compound 7.1 Moderate -
Antibacterial Activity : In a series of antimicrobial assays, the compound was tested against several pathogens. The results indicated that it possesses strong antibacterial properties, particularly against Gram-positive bacteria .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 μg/mL Escherichia coli 64 μg/mL
Q & A
Q. What are the optimal synthetic routes and purification methods for Ethyl 2-(3-aminopropyl)-4-methylthiazole-5-carboxylate?
- Methodological Answer : Synthesis involves cyclocondensation of precursors like substituted pyrazoles and thiazoles. A reported protocol for analogous compounds uses ethanol-chloroform (1:1) recrystallization to achieve 81% yield and high purity (m.p. 411–413 K). Critical steps include controlling reaction pH and temperature to avoid side products. Post-synthesis, column chromatography or preparative HPLC can isolate isomers, followed by spectroscopic validation (e.g., NMR, IR) .
Q. How is the crystal structure of this compound characterized, and what parameters define its lattice?
- Methodological Answer : Single-crystal X-ray diffraction at 100 K confirms a monoclinic space group with cell constants , , , , and . Hydrogen atoms are positioned geometrically (C–H = 0.93–0.97 Å) using riding models (). Methyl groups are refined as rigid rotors. Data collection with MoKα radiation () and refinement via SHELXL yield -factors < 0.056 .
Advanced Research Questions
Q. How can discrepancies between computational and experimental bond angles in the thiazole ring be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static X-ray models. Compare experimental dihedral angles (e.g., pyrazole-thiazole = ) with DFT-optimized geometries (B3LYP/6-31G*). If deviations exceed , re-examine hydrogen-bonding constraints or solvent effects in the computational model. Cross-validation with variable-temperature crystallography can reveal thermal motion contributions .
Q. What strategies optimize the refinement of disordered moieties in X-ray structures of thiazole derivatives?
- Methodological Answer : For disordered groups (e.g., ethyl carboxylates), apply PART instructions in SHELXL to split occupancy. Use ISOR and DELU restraints to suppress thermal motion artifacts. For severe disorder, alternative space groups (e.g., ) or twinning refinement (via TWIN/BASF) may be required. Validate with maps and Hirshfeld surface analysis .
Q. How do intermolecular interactions dictate the solid-state packing of this compound?
- Methodological Answer : C–H⋯O hydrogen bonds (, ) form 1D chains along the -axis. These interactions, combined with π-π stacking (interplanar distance ), stabilize the lattice. Symmetry operations (e.g., ) propagate the network. Mercury software can visualize packing motifs and quantify interaction energies () .
Q. What analytical techniques validate the regioselectivity of the 3-aminopropyl substitution?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion () with <2 ppm error. NMR distinguishes C3 (δ ~165 ppm for carboxylate) and C2 (δ ~150 ppm for thiazole). For ambiguous cases, NOESY correlations or X-ray anomalous scattering (e.g., S atoms) resolve positional isomerism .
Data Contradiction Analysis
Q. How should researchers address conflicting melting points reported for structurally similar derivatives?
- Methodological Answer : Variations in melting points (e.g., 411–413 K vs. 408–410 K) may stem from polymorphic forms or solvent retention. Perform DSC/TGA to identify phase transitions and PXRD to detect polymorphs. Recrystallize under controlled conditions (e.g., slow cooling in EtOH/CHCl₃) to isolate the thermodynamically stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
